molecular formula C19H15ClN4O2 B2646783 5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 1251609-08-1

5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2646783
CAS No.: 1251609-08-1
M. Wt: 366.81
InChI Key: RYAVDMJJXLADGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole is a novel chemical hybrid scaffold of high interest in medicinal chemistry and early-stage drug discovery. This compound incorporates two privileged pharmacophores: a pyrazolidine core and a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole heterocycle is extensively researched for its wide spectrum of biological activities and its utility as a bioisostere for ester and amide functional groups, which can improve metabolic stability and optimize the physicochemical properties of lead compounds . Historically, this ring system is found in several commercial drugs and has demonstrated diverse biological activities, including anticancer, anti-inflammatory, and antiviral effects . Concurrently, pyrazole and pyrazolidine-based structures are recognized as significant scaffolds in pharmaceutical research. A vast number of pyrazole-containing compounds have been reported to exhibit potent anti-inflammatory and anticancer activities through various mechanisms, such as enzyme inhibition and induction of cell cycle arrest or autophagy . The integration of these two moieties into a single molecule creates a complex and versatile chemical entity, positioning it as a promising candidate for researchers investigating new therapeutic agents for conditions such as cancer, inflammatory diseases, and central nervous system disorders. This compound is intended for use in hit-to-lead optimization studies, mechanism of action (MoA) elucidation, and structure-activity relationship (SAR) profiling.

Properties

IUPAC Name

5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-2-25-16-9-8-13(10-15(16)20)17-14(11-21-23-17)19-22-18(24-26-19)12-6-4-3-5-7-12/h3-10,14,17,21,23H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVVSBVMSFZITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole is a complex organic compound belonging to the oxadiazole family. Its unique structural features suggest potential for diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews its biological activity based on recent research findings, including case studies and data tables.

Structural Characteristics

The compound's molecular formula is C18H18ClN5O2C_{18}H_{18}ClN_{5}O_{2} with a molecular weight of 371.8 g/mol. It incorporates a pyrazolidine moiety and an oxadiazole ring, which are known for their biological activities.

PropertyValue
Molecular Formula C₁₈H₁₈ClN₅O₂
Molecular Weight 371.8 g/mol
CAS Number 1207040-31-0

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, studies involving substituted phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazoles showed effectiveness against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The presence of specific substituents on the phenyl ring can enhance antimicrobial activity by influencing solubility and interaction with microbial targets .

Case Study: Antimicrobial Efficacy
A study reported that a compound similar to 5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole exhibited a 50% reduction in colony-forming units (CFUs) against E. coli at a concentration of 0.05 mmol .

Anticancer Activity

The compound's anticancer potential has also been explored. Research indicates that oxadiazole derivatives can inhibit cell proliferation in various cancer cell lines by targeting topoisomerase enzymes involved in DNA replication.

Case Study: Cytotoxic Effects
In a study evaluating the cytotoxicity of several oxadiazole derivatives, one derivative demonstrated an IC50 value of 21.57 µM against T-24 cancer cells, suggesting significant anticancer activity compared to standard treatments like doxorubicin .

The biological activity of 5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole is hypothesized to involve:

  • Interaction with Enzymes : Binding to topoisomerase II, disrupting DNA replication.
  • Antimicrobial Mechanisms : Altering membrane permeability in bacteria and fungi.
  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells at specific phases (e.g., S phase).

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name & ID Molecular Formula Molecular Weight (g/mol) Substituents (Position 5) Key Properties (logP, mp, etc.) Reference
Target Compound C₂₀H₂₀ClN₃O₂ 393.85 Pyrazolidine + 3-Cl-4-OEt-phenyl logP: ~4.2; Polar SA: 64.7 Ų
5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole (Y504-5568) C₁₄H₈ClN₃O₃ 301.69 4-Cl-3-NO₂-phenyl logP: 4.24; mp: N/A; logSw: -4.65
5-[3-(2,6-Dichlorophenyl)isoxazol-4-yl]-3-phenyl-1,2,4-oxadiazole (6b) C₁₇H₉Cl₂N₃O₂ 358.18 Isoxazole + 2,6-diCl-phenyl mp: 147–150°C; UV λmax: 243 nm
5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5d) C₁₉H₁₃N₅O₃ 367.34 Pyrimidine + 3-NO₂-phenyl mp: 261–262°C; Yield: 85%
5-Methyl-3-phenyl-1,2,4-oxadiazole C₉H₈N₂O 160.17 Methyl Anti-inflammatory activity; logP: ~2.5

Key Observations :

  • Substituent Effects : The pyrazolidine ring in the target compound enhances steric bulk compared to simpler aryl or heteroaryl groups (e.g., phenyl or pyrimidine in 5d) . This may influence binding affinity in biological systems.
  • Electron Modulation : The 3-chloro-4-ethoxyphenyl group balances electron-withdrawing (Cl) and electron-donating (OEt) effects, contrasting with the strongly electron-withdrawing nitro group in Y504-5568 .
  • Melting Points : Higher melting points in pyrimidine derivatives (e.g., 5d at 261°C) suggest greater crystallinity compared to the target compound, which is likely a solid at room temperature .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole?

The compound is synthesized via cyclization reactions using amidoxime precursors. Key reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate oxadiazole ring formation. Reaction optimization involves controlling temperature (typically 80–110°C) and solvent polarity (e.g., acetonitrile or DMF). Post-synthesis purification employs recrystallization or column chromatography to achieve >95% purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns and regiochemistry. For example, the oxadiazole ring protons appear as singlets near δ 8.5–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₂₀H₁₈ClN₃O₂) and fragmentation pathways .
  • X-ray Crystallography : Resolves bond angles and crystallographic packing, critical for validating stereochemistry .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screening includes:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .
  • Antimicrobial Susceptibility Testing : Broth microdilution (MIC) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can reaction yields be optimized during oxadiazole ring formation?

Yield optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalytic Additives : Use iodine or Cu(I) catalysts to accelerate amidoxime-to-oxadiazole conversion .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yields by 15–20% .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2 or HIV protease). Docking scores <−7 kcal/mol indicate strong binding .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with substituent effects (e.g., electron-withdrawing chloro groups enhance electrophilicity) .

Q. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved?

  • 2D NMR Techniques : HSQC and HMBC distinguish overlapping signals by correlating 1^1H and 13^13C nuclei .
  • Isotopic Labeling : Incorporate 15^{15}N or 13^{13}C labels to track nitrogen/oxygen positions in the oxadiazole ring .

Q. What methods assess the compound’s stability under physiological conditions?

  • Accelerated Stability Studies : Incubate in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via HPLC. A degradation threshold of <5% indicates suitability for in vivo studies .
  • Photostability Testing : Expose to UV light (λ = 254 nm) to evaluate photosensitivity, critical for formulation development .

Q. How is in vitro toxicity profiled for preclinical evaluation?

  • MTT Assay : Measure cytotoxicity in HEK-293 or HepG2 cells. CC₅₀ >100 µM suggests low toxicity .
  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100. A revertant count <2× control indicates non-mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.